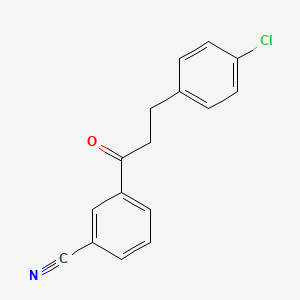

3-(4-Chlorophenyl)-3'-cyanopropiophenone

Descripción

Propiedades

IUPAC Name |

3-[3-(4-chlorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDLFKPMFVICOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644466 | |

| Record name | 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-68-3 | |

| Record name | 3-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Approach

One classical approach involves Friedel-Crafts acylation of 4-chlorobenzene derivatives with cyanopropiophenone precursors or their equivalents. This method uses Lewis acid catalysts such as aluminum chloride (AlCl3) to facilitate the acylation of the aromatic ring.

- Reaction conditions: Typically carried out in anhydrous solvents like dichloromethane or carbon disulfide under controlled temperature (0–50 °C).

- Yields: Moderate to high yields (60–90%) depending on reaction optimization.

- Notes: Careful control of stoichiometry and temperature is essential to avoid polyacylation or side reactions.

Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) can be employed to attach the 4-chlorophenyl group to a cyanopropiophenone intermediate.

- Catalysts: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.

- Bases: Potassium carbonate or cesium carbonate.

- Solvents: Toluene, DMF, or dioxane.

- Temperature: Elevated temperatures (80–120 °C) for several hours.

- Advantages: High regioselectivity and functional group tolerance.

Example Preparation from Patent Literature

A relevant patent (US Patent US6448228) describes the preparation of methyl (+)RS-3-amino-3-(4-chlorophenyl) propanoate as an intermediate, which can be adapted for the synthesis of related chlorophenyl propiophenone derivatives:

- Thionyl chloride is added dropwise to a suspension of 3-amino-3-(4-chlorophenyl)propanoic acid in methanol under vigorous stirring.

- The mixture is refluxed for about 8 hours, then concentrated.

- The product is extracted and purified, yielding 91% of the desired compound.

- Analytical data: GC-MS shows molecular ion peak at m/z 213, consistent with the expected structure.

Though this example is for an amino acid derivative, similar acylation and substitution steps can be adapted for propiophenone synthesis.

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-chlorobenzene, acyl chloride, AlCl3, DCM | Simple, well-established | Requires anhydrous conditions, possible polyacylation | 60–90 |

| Nucleophilic Cyanide Substitution | Halogenated intermediate, KCN/NaCN, DMSO/DMF | Direct cyanide introduction | Toxic reagents, requires careful handling | 70–85 |

| Pd-Catalyzed Cross-Coupling | Aryl halide, Pd catalyst, base, organic solvent | High selectivity, functional group tolerance | Expensive catalysts, requires inert atmosphere | 75–95 |

Research Findings and Notes

- The presence of the 4-chlorophenyl group influences the reactivity and selectivity of the acylation and coupling steps due to its electron-withdrawing nature.

- Optimization of reaction temperature and solvent choice is critical to maximize yield and purity.

- Purification typically involves recrystallization or chromatographic techniques to isolate the target compound.

- Safety considerations are paramount when handling cyanide reagents and thionyl chloride.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)-3’-cyanopropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

Reduction: Alcohols or other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(4-Chlorophenyl)-3’-cyanopropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-3’-cyanopropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Key Observations :

- Hydrophobic Interactions : The 4-chlorophenyl group is conserved across HDACIs, suggesting its role in hydrophobic binding pockets .

- Safety Profile: Methoxy-substituted analogs (e.g., 4'-chloro-3-(3-methoxyphenyl)propiophenone) require stringent safety protocols due to unknown toxicity, whereas cyano groups may introduce reactivity hazards .

Electronic and Structural Properties

DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) reveal that chlorophenyl groups stabilize the molecule via hyperconjugation, while electron-deficient substituents (e.g., CN) reduce HOMO-LUMO gaps, enhancing reactivity . Comparatively, the cyano group in this compound likely increases dipole moments and polar surface area, influencing solubility and membrane permeability.

Actividad Biológica

3-(4-Chlorophenyl)-3'-cyanopropiophenone, also known by its CAS number 898787-68-3, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C17H15ClN

- Molecular Weight : 284.76 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Condensation Reactions : This compound can be synthesized through condensation reactions involving appropriate aldehydes and ketones.

- Cyanation : The introduction of the cyano group is often achieved through cyanation reactions using cyanide sources under controlled conditions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in cancer progression and microbial resistance, which could contribute to its therapeutic efficacy.

Case Studies

- Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations as low as 10 µM, with detailed mechanisms involving caspase activation and mitochondrial dysfunction.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of various compounds against Staphylococcus aureus, this compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antimicrobial properties.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing their division and proliferation.

- Membrane Disruption : In microbial cells, the compound disrupts membrane integrity, leading to cell death.

Research Findings Summary Table

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Caspase activation |

| Antimicrobial | Effective against S. aureus | Membrane disruption |

| Enzyme inhibition | Inhibits growth factors | Interference with metabolic pathways |

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-3'-cyanopropiophenone, and what purification methods are recommended?

The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation , leveraging the reactivity of the ketone and nitrile groups. For example:

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, doublets for para-substituted chlorophenyl) and ketone protons (δ 2.8–3.2 ppm) .

- ¹³C NMR : Carbonitrile signal at ~δ 115–120 ppm .

- X-ray Crystallography : Resolves stereoelectronic effects; comparable structures (e.g., 1-(4-Chloro-3-fluorophenyl) derivatives) show planar aromatic systems with bond angles deviating <2° from ideal trigonal geometry .

Note : Discrepancies in melting points (e.g., 157°C in chlorophenyl derivatives ) may arise from polymorphic forms or impurities.

Q. What safety protocols are essential for handling this compound in the lab?

- Exposure Limits : Adhere to PAC-1 (2.1 mg/m³) , PAC-2 (23 mg/m³), and PAC-3 (140 mg/m³) for airborne exposure .

- Spill Management : Use sand/diatomite for absorption; avoid water contamination .

- Storage : Store in airtight containers at RT, away from light (similar to chlorophenyl-hydrazine derivatives) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Variable Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; nitrile groups may show solvent-dependent shifts .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and cross-validate experimental data .

- Impurity Analysis : Employ LC-MS to detect byproducts (e.g., incomplete acylation intermediates) .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce hydrolysis side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .

- In Situ Monitoring : Use FT-IR to track ketone formation (C=O stretch at ~1680 cm⁻¹) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the nitrile group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic additions .

- Molecular Docking : Model interactions with biological targets (e.g., enzyme active sites) to guide derivatization for bioactivity studies .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.